1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Description
This compound features a bicyclic cyclopenta[c]pyridazine core fused to a piperidine-3-carboxamide scaffold, further substituted with a 4-methyl-1,3-thiazol-2-yl group. The piperidine moiety may enhance solubility and binding affinity, while the thiazole group introduces sulfur-based electronic effects.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-10-24-17(18-11)19-16(23)13-5-3-7-22(9-13)15-8-12-4-2-6-14(12)20-21-15/h8,10,13H,2-7,9H2,1H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKTVSKNDRXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.4 g/mol. The structural complexity includes a cyclopenta[c]pyridazine core and a piperidine ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, some derivatives exhibited IC50 values as low as 1.13 µM against urease .
- Anticancer Potential : The pyridazine ring is associated with anticancer properties due to its ability to modulate cellular signaling pathways .
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Modulation of Enzymatic Pathways : The compound likely interacts with various enzymes, influencing their activity and thereby affecting metabolic pathways crucial for disease progression.
- Binding Affinity : Studies on similar compounds indicate that they can bind effectively to biological targets, which may enhance their therapeutic potential .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antibacterial Screening : A study synthesized derivatives of piperidine and evaluated their antibacterial properties. The most active compounds showed significant inhibition against Bacillus subtilis with varying degrees of efficacy against other strains .
- Urease Inhibition Assays : In vitro assays demonstrated that certain derivatives could inhibit urease activity effectively, suggesting potential applications in treating conditions related to urease-producing pathogens .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | 2097861-47-5 | Similar cyclopenta structure; different substituents |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | 2097897-48-6 | Incorporates a triazole ring; potential different biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Functional Implications
Bioactivity Potential: The thiazole group in the target compound could engage in hydrophobic interactions or metal coordination, similar to kinase inhibitors. In contrast, compound 1l’s 4-nitrophenyl group may confer redox activity or electrophilic reactivity . The cyclopenta[c]pyridazine core may offer rigidity and planar geometry for target binding, whereas compound 1l’s partially saturated tetrahydroimidazo[1,2-a]pyridine might enhance conformational flexibility.
Synthetic Challenges :
- Compound 1l was synthesized via a one-pot, two-step reaction with 51% yield . The target compound’s fused pyridazine-thiazole system likely requires multi-step regioselective synthesis, posing higher complexity.
Solubility and Stability :
- Compound 1l’s ester groups improve solubility in polar solvents, while the target compound’s piperidine-carboxamide may enhance aqueous solubility via hydrogen bonding.
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis involves multi-step reactions focusing on coupling heterocyclic moieties (e.g., cyclopenta[c]pyridazine and 4-methylthiazole). Key steps include:
- Amide bond formation between the piperidine-3-carboxamide and thiazole groups under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) .
- Cyclization of the pyridazinone core, often catalyzed by acid or base, to form the cyclopenta[c]pyridazine ring .
- Purification via column chromatography or recrystallization to isolate high-purity intermediates .
Q. Which spectroscopic methods are essential for structural confirmation?
A combination of 1H/13C NMR (to verify proton environments and carbon frameworks), IR spectroscopy (to confirm functional groups like amides), and high-resolution mass spectrometry (HRMS) (for molecular weight validation) is critical. For example, distinct NMR shifts for the thiazole methyl group (~δ 2.4 ppm) and pyridazine protons (~δ 8.0–9.0 ppm) confirm regiochemistry .
Q. How can solubility challenges be addressed during in vitro assays?
Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS). For poorly soluble derivatives, consider salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation to enhance bioavailability .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported reaction yields for key intermediates?
Systematic Design of Experiments (DoE) can optimize variables like temperature, solvent polarity, and catalyst loading. For instance, shows that increasing reaction temperature from 25°C to 35°C improved coupling efficiency by 20% in similar pyridazine derivatives. Cross-validation using HPLC-MS ensures intermediate purity before proceeding .
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., kinases) identifies critical interactions, such as hydrogen bonding between the carboxamide group and active-site residues. QM/MM simulations further refine binding energy calculations, prioritizing derivatives with modified thiazole or pyridazine substituents for synthesis .
Q. What analytical approaches validate metabolic stability in preclinical studies?
- In vitro microsomal assays (human/rat liver microsomes) track degradation rates via LC-MS.
- Isotope labeling (e.g., 14C at the piperidine ring) quantifies metabolite formation.
- CYP450 inhibition assays identify enzyme-specific interactions, reducing off-target toxicity risks .
Q. How are contradictory bioactivity data interpreted across cell lines?
Discrepancies may arise from cell-specific expression of target proteins or variations in membrane permeability . Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate genetic factors. Parallel proteomics profiling (e.g., via SILAC) correlates activity with protein expression patterns .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Piperidine-Thiazole Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of aromatic intermediates | |
| Temperature | 80–100°C | Accelerates amide bond formation | |
| Catalyst | HATU/DIPEA | Reduces racemization risk | |
| Reaction Time | 12–24 hours | Ensures completion of slow coupling steps |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method | Analytical Validation |
|---|---|---|---|
| Unreacted thiazole-2-amine | Incomplete coupling | Column chromatography (silica gel, EtOAc/hexane) | TLC (Rf = 0.3) |
| Oxidized pyridazine | Air exposure | Argon purging during reactions | HPLC (retention time shift) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
